N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
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Overview
Description
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a chemical compound with the molecular formula C8H11N3OS2 It is characterized by the presence of a thienyl group, a hydrazinecarbothioamide moiety, and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide typically involves the reaction of 2-thienylcarbonyl chloride with N-ethylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 0-5°C to control the reaction rate and yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high purity and yield. The final product is typically purified using recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The thienyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine under acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- N-propyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide
- N-ethyl-2-(2-furylcarbonyl)hydrazinecarbothioamide
Uniqueness
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for various research applications.
Biological Activity
N-ethyl-2-(2-thienylcarbonyl)hydrazinecarbothioamide is a compound of increasing interest due to its diverse biological activities, particularly in antimicrobial and anticancer applications. This article synthesizes current research findings, including synthesis methods, biological activity evaluations, and potential therapeutic applications.
Chemical Structure
The compound features a hydrazinecarbothioamide moiety with a thienylcarbonyl group, which contributes to its biological properties. The chemical structure can be represented as follows:
Synthesis
The synthesis of this compound typically involves the reaction of hydrazine derivatives with thienylcarbonyl isocyanates or thioamides. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, as well as fungi. The Minimum Inhibitory Concentrations (MICs) for various pathogens are summarized in Table 1.
Microorganism | MIC (µg/ml) |
---|---|
Escherichia coli | 64 |
Pseudomonas aeruginosa | 100 |
Staphylococcus aureus | 130 |
Candida albicans | 69 |
Aspergillus flavus | 120 |
These results suggest that the compound has a broad spectrum of activity, making it a candidate for further development as an antimicrobial agent .
Anticancer Activity
Preliminary studies have also indicated potential anticancer properties. The compound has been evaluated against various cancer cell lines, showing cytotoxic effects that warrant further investigation. The mechanism of action is believed to involve the induction of apoptosis in cancer cells, possibly through the activation of caspases or inhibition of cell proliferation pathways .
Case Studies
- Antimycobacterial Activity : A study conducted by Dinçel et al. evaluated several derivatives of hydrazinecarbothioamide for their antimycobacterial activity against Mycobacterium tuberculosis. The compounds demonstrated varying degrees of inhibition, with some derivatives showing MIC values as low as 12.5 µg/ml, indicating their potential as antitubercular agents .
- Fungal Inhibition : Another research effort focused on the antifungal activity of this compound against dermatophytes. The compound displayed significant inhibition against Trichophyton rubrum, reinforcing its potential application in treating fungal infections .
Properties
IUPAC Name |
1-ethyl-3-(thiophene-2-carbonylamino)thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3OS2/c1-2-9-8(13)11-10-7(12)6-4-3-5-14-6/h3-5H,2H2,1H3,(H,10,12)(H2,9,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQBAHYPPDYYRKF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=S)NNC(=O)C1=CC=CS1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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